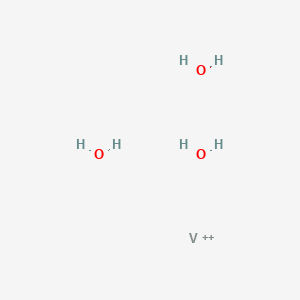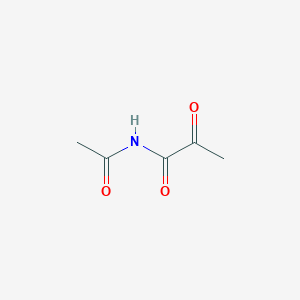
N-Acetyl-2-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-oxopropanamide is an organic compound with the molecular formula C₅H₇NO₃. It is a derivative of pyruvic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its acetyl group attached to the nitrogen atom and a keto group on the second carbon of the propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-2-oxopropanamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with ammonia in a methanol solution. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-oxopropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic acyl substitution reactions are common, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or esters .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Acetyl-2-oxopropanamide involves several molecular targets and pathways:
Comparison with Similar Compounds
N-Acetyl-2-oxopropanamide can be compared with other similar compounds, such as:
N,N-Diethyl-2-oxopropanamide (DEOPA): This compound has greater neuroprotective effects than ethyl pyruvate due to its anti-inflammatory and anti-excitotoxic properties.
N,N-Diisopropyl-2-oxopropanamide (DIPOPA): DIPOPA has shown robust neuroprotective effects and a wider therapeutic window compared to DEOPA.
These comparisons highlight the unique properties of this compound, particularly its balance of anti-inflammatory and neuroprotective effects, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
70881-55-9 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
N-acetyl-2-oxopropanamide |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9) |
InChI Key |
OSBQPBCXXYIHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


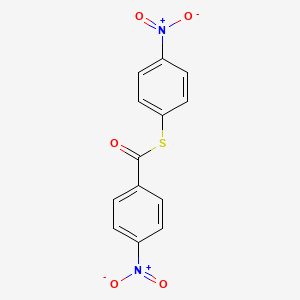
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
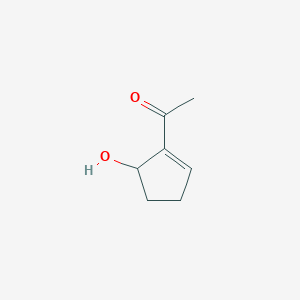
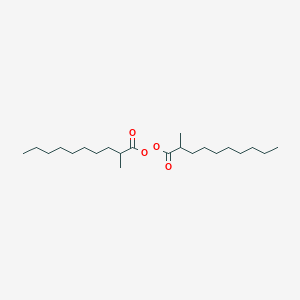
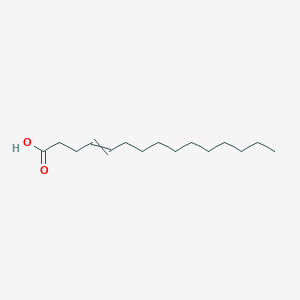
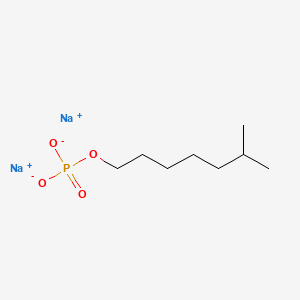
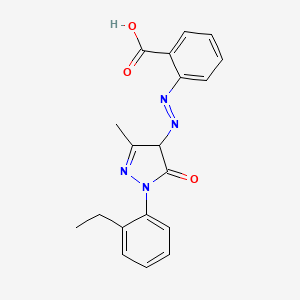
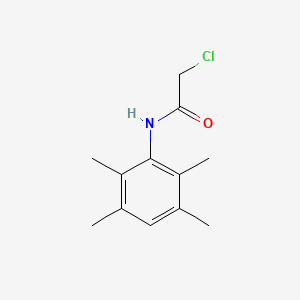
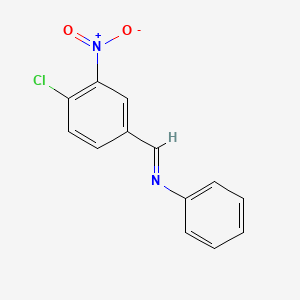
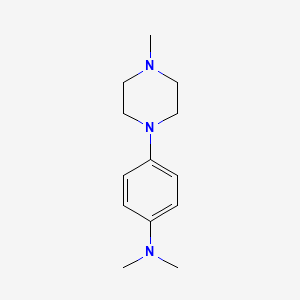
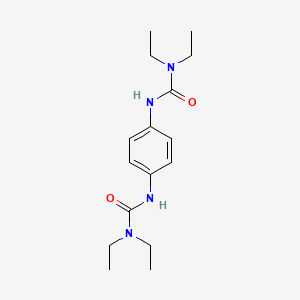
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
